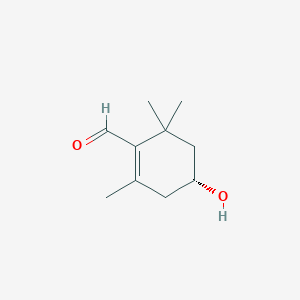

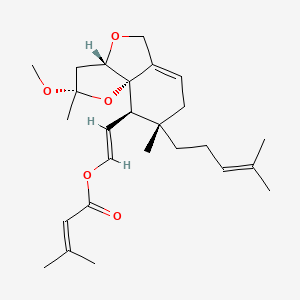

![molecular formula C10H6O5-2 B1264722 3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)

3-[(1-Carboxylatovinyl)oxy]benzoate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

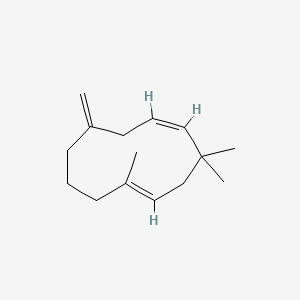

3-[(1-carboxylatovinyl)oxy]benzoate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-[(1-carboxyvinyl)oxy]benzoic acid; major species at pH 7.3. It is a conjugate base of a 3-[(1-carboxyvinyl)oxy]benzoic acid.

Applications De Recherche Scientifique

Glycosylation of Benzoates in Plants : A study focused on the glycosylation reactions in plants involving benzoates. It explored the activities of Arabidopsis glycosyltransferases towards various benzoates, which is significant for understanding benzoate metabolism in plants (Lim et al., 2002).

Structural and Magnetic Properties of Benzoates : Research on trinuclear oxo-centered carboxylate complexes, including benzoates, provided insights into their crystal structures, spectroscopic, and magnetic properties. This is relevant in the context of material science and magnetic chemistry (Psycharis et al., 2006).

Luminescent Properties of Lanthanide Benzoates : A study involving lanthanide 4-benzyloxy benzoates investigated the impact of electron-releasing and withdrawing groups on the photophysical properties of these compounds, highlighting their potential applications in photoluminescence (Sivakumar et al., 2010).

Prodrug Development : Research in medicinal chemistry explored the development of prodrugs by modifying the hydrophilic hydroxamate group of benzoic acid derivatives, aiming to improve their pharmacokinetics (Rais et al., 2017).

Coordination Polymers and Photophysical Properties : Studies on lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates discussed their synthesis, crystal structures, and photophysical properties. This research contributes to the understanding of light harvesting chromophores and luminescence efficiencies (Sivakumar et al., 2011).

Mesophase Stabilization : Research on the stabilization of hexagonal columnar mesophases generated from supramolecular and macromolecular columns by semi-fluorination of alkyl groups of their tapered building blocks provided valuable insights into material science and the design of mesophases (Percec et al., 1995).

Iron(III) Salicylaldoximato Complexes : A study on hexanuclear iron(III) salicylaldoximato complexes, presenting insights into their syntheses, crystal structures, and spectroscopic and magnetic characterization. This research is significant in the field of coordination chemistry (Raptopoulou et al., 2006).

Cyclization Mediated by Liver Microsomes : Research on the cyclization of benzoates mediated by liver microsomes has implications in understanding enzymatic reactions and potential pharmacological applications (Kamal et al., 1988).

Homodinuclear Lanthanide Benzoate Complexes : A study focusing on the synthesis, crystal structure, and photoluminescence of homodinuclear lanthanide benzoate complexes. This research contributes to the understanding of luminescence efficiencies and coordination chemistry (Ramya et al., 2010).

NOSH-Aspirin Development : The development of NOSH-Aspirin, a novel hybrid releasing nitric oxide and hydrogen sulfide, demonstrated significant anti-inflammatory properties. This research has implications in pharmaceutical development (Kodela et al., 2012).

Propriétés

Formule moléculaire |

C10H6O5-2 |

|---|---|

Poids moléculaire |

206.15 g/mol |

Nom IUPAC |

3-(1-carboxylatoethenoxy)benzoate |

InChI |

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)/p-2 |

Clé InChI |

HGVAHYJMDVROLE-UHFFFAOYSA-L |

SMILES canonique |

C=C(C(=O)[O-])OC1=CC=CC(=C1)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

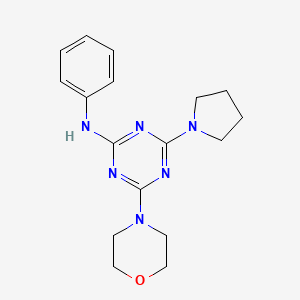

![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)

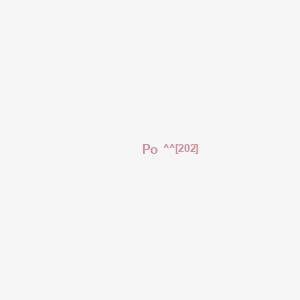

![1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)

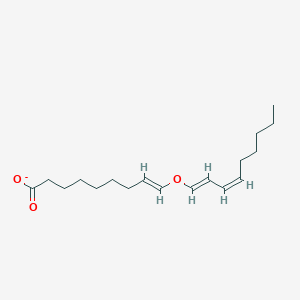

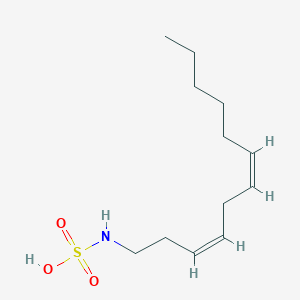

![1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264656.png)

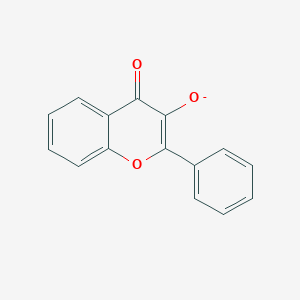

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)

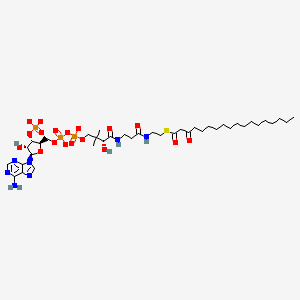

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)